molecular formula C24H40O7S B12719100 3-Ketopetromyzonol sulfate CAS No. 435327-06-3

3-Ketopetromyzonol sulfate

Cat. No.: B12719100
CAS No.: 435327-06-3
M. Wt: 472.6 g/mol
InChI Key: OAKDBNNISQJEJA-RTYFXBAISA-N
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Description

3-Ketopetromyzonol sulfate is a bile acid derivative primarily found in sea lampreys. It is a pheromonal compound that plays a significant role in the reproductive behavior of these aquatic creatures. The compound’s chemical structure is characterized by the presence of a ketone group and a sulfate ester, making it a unique molecule in the realm of pheromonal communication.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ketopetromyzonol sulfate involves several steps, starting from the precursor bile acids. The key steps include hydroxylation, oxidation, and sulfation reactions. The hydroxylation of the bile acid precursor is typically carried out using specific enzymes or chemical reagents under controlled conditions. The oxidation step involves the conversion of hydroxyl groups to ketone groups, often using oxidizing agents such as potassium permanganate or chromium trioxide. Finally, the sulfation step is achieved by reacting the ketone intermediate with sulfur trioxide or chlorosulfonic acid to form the sulfate ester.

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its specialized application in scientific research. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-Ketopetromyzonol sulfate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The sulfate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Sulfate esters with different nucleophiles.

Scientific Research Applications

3-Ketopetromyzonol sulfate has several scientific research applications, particularly in the fields of biology and chemistry:

    Biology: It is used to study pheromonal communication in sea lampreys, providing insights into their reproductive behavior and neuroendocrine regulation.

    Chemistry: The compound serves as a model for studying the synthesis and reactivity of bile acid derivatives.

    Medicine: Research on this compound contributes to understanding hormonal regulation and potential therapeutic applications in reproductive health.

    Industry: Although not widely used industrially, its study can inform the development of pheromone-based pest control methods.

Mechanism of Action

3-Ketopetromyzonol sulfate exerts its effects by modulating the hypothalamic-pituitary-gonadal (HPG) axis in sea lampreys. It binds to specific receptors in the olfactory system, triggering a cascade of neuroendocrine responses that influence reproductive behavior. The molecular targets include gonadotropin-releasing hormone (GnRH) neurons, which regulate the release of hormones essential for sexual maturation and reproduction.

Comparison with Similar Compounds

3-Ketopetromyzonol sulfate is unique among bile acid derivatives due to its specific role as a pheromone in sea lampreys. Similar compounds include:

    Petromyzonol sulfate: Another bile acid derivative with pheromonal activity.

    Petromyzosterol disulfate: A related compound with similar biological functions.

    Petromyzonamine disulfate: Another bile acid derivative involved in pheromonal communication.

Compared to these compounds, this compound is distinguished by its specific chemical structure and its pronounced effect on the HPG axis in sea lampreys.

Properties

CAS No.

435327-06-3

Molecular Formula

C24H40O7S

Molecular Weight

472.6 g/mol

IUPAC Name

[(4R)-4-[(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentyl] hydrogen sulfate

InChI

InChI=1S/C24H40O7S/c1-14(5-4-10-31-32(28,29)30)17-6-7-18-22-19(13-21(27)24(17,18)3)23(2)9-8-16(25)11-15(23)12-20(22)26/h14-15,17-22,26-27H,4-13H2,1-3H3,(H,28,29,30)/t14-,15-,17-,18+,19+,20-,21+,22+,23+,24-/m1/s1

InChI Key

OAKDBNNISQJEJA-RTYFXBAISA-N

Isomeric SMILES

C[C@H](CCCOS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CCC(=O)C4)C)O)O)C

Canonical SMILES

CC(CCCOS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C

Origin of Product

United States

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